N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H32N4O4 and its molecular weight is 428.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Chemical Synthesis Techniques
Research on related compounds often focuses on innovative synthesis techniques. For example, the work by (Hocker & Giesecke, 2003) detailed the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide, showcasing methodologies that might be applicable to the synthesis of your compound of interest. This illustrates the broader scientific interest in developing efficient, scalable synthesis routes for complex organic molecules.
Biological Activities and Applications
Antimalarial Drug Synthesis
A study by (Magadum & Yadav, 2018) on N-(2-Hydroxyphenyl)acetamide as an intermediate for antimalarial drugs underlines the pharmaceutical relevance of acetamide derivatives. This research highlights the chemoselective monoacetylation processes, pertinent to synthesizing drug intermediates.
Anticancer and Antitumor Agents
The exploration of compounds for anticancer activity is a significant area. For instance, (Gangjee et al., 2008) investigated thieno[2,3-d]pyrimidine antifolates for their dual inhibitory action on thymidylate synthase and dihydrofolate reductase, demonstrating potential antitumor properties. This suggests that structurally related compounds could be explored for similar biological activities.
Mechanistic Studies and Drug Development
Mechanism of Action and Kinetics
The study of chemical reactions and biological mechanisms, such as the work by (Farouk, Ibrahim, & El-Gohary, 2021), sheds light on the reactivity of pyrimidine derivatives and their potential as lead compounds in drug development. These studies often focus on elucidating mechanisms that can inform the design of more effective therapeutics.
Antimicrobial Research
Evaluation as Antimicrobial Agents
The search for new antimicrobial agents is crucial in addressing resistance to existing drugs. For example, (Debnath & Ganguly, 2015) synthesized and evaluated a series of acetamide derivatives for their antimicrobial potential, indicating the relevance of such compounds in developing new antibacterial and antifungal treatments.
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-5-29-18-7-8-20(30-6-2)19(14-18)25-21(28)15-31-22-13-17(4)24-23(26-22)27-11-9-16(3)10-12-27/h7-8,13-14,16H,5-6,9-12,15H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHYCWTYTVJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.